molecular formula C11H20ClN3O2 B12931447 2-(4-(2-Chloroacetyl)piperazin-1-yl)-N-isopropylacetamide

2-(4-(2-Chloroacetyl)piperazin-1-yl)-N-isopropylacetamide

Cat. No.: B12931447
M. Wt: 261.75 g/mol
InChI Key: LPZWPBNLSWKSGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(2-Chloroacetyl)piperazin-1-yl)-N-isopropylacetamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a piperazine ring substituted with a chloroacetyl group and an isopropylacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-Chloroacetyl)piperazin-1-yl)-N-isopropylacetamide typically involves the reaction of piperazine with chloroacetyl chloride to form 2-chloro-1-(4-(2-chloroacetyl)piperazin-1-yl)ethanone. This intermediate is then reacted with isopropylamine to yield the final product . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-Chloroacetyl)piperazin-1-yl)-N-isopropylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, and oxidizing or reducing agents for redox reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amide derivative .

Scientific Research Applications

Comparison with Similar Compounds

Properties

Molecular Formula

C11H20ClN3O2

Molecular Weight

261.75 g/mol

IUPAC Name

2-[4-(2-chloroacetyl)piperazin-1-yl]-N-propan-2-ylacetamide

InChI

InChI=1S/C11H20ClN3O2/c1-9(2)13-10(16)8-14-3-5-15(6-4-14)11(17)7-12/h9H,3-8H2,1-2H3,(H,13,16)

InChI Key

LPZWPBNLSWKSGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)CN1CCN(CC1)C(=O)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.